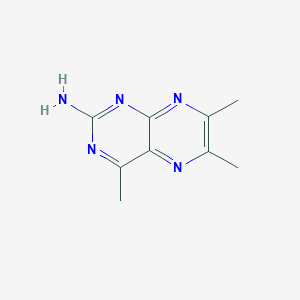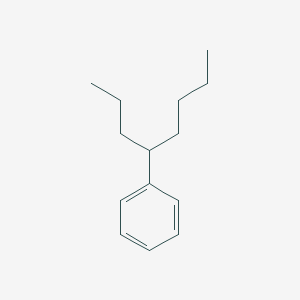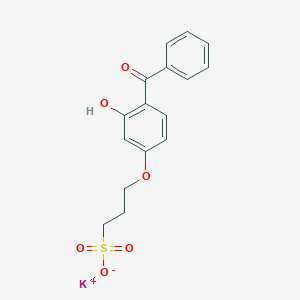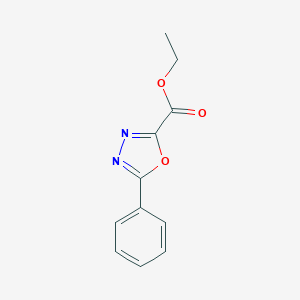
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)-, commonly known as Vitamin E, is a group of fat-soluble compounds that are essential for human health. It was first discovered in 1922 by Herbert McLean Evans and Katherine Scott Bishop. Vitamin E is a potent antioxidant that protects the body from oxidative damage caused by free radicals. It is also involved in various physiological functions such as immune function, regulation of gene expression, and cell signaling.
作用机制
Vitamin E acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. It also regulates gene expression and modulates cell signaling pathways, which are important for various physiological functions.
Biochemical and Physiological Effects:
Vitamin E has been shown to have various biochemical and physiological effects. It has been shown to improve immune function, reduce inflammation, and enhance endothelial function. Vitamin E has also been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
Vitamin E has several advantages for lab experiments. It is readily available, stable, and easy to handle. However, it has some limitations, such as its low solubility in water and its potential to interfere with other assays.
未来方向
There are several future directions for research on Vitamin E. Some of these include:
1. Studying the effects of Vitamin E on the gut microbiome and its potential role in the prevention and treatment of various diseases.
2. Investigating the effects of Vitamin E on epigenetic modifications and its potential role in regulating gene expression.
3. Exploring the potential of Vitamin E as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
4. Developing new formulations of Vitamin E that improve its bioavailability and efficacy.
5. Investigating the role of Vitamin E in modulating the immune response and its potential use in immunotherapy.
Conclusion:
Vitamin E is a potent antioxidant that has several potential health benefits. It has been extensively studied for its role in the prevention and treatment of various diseases. Vitamin E has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Vitamin E, which could lead to the development of new therapies and treatments for various diseases.
合成方法
Vitamin E can be synthesized chemically or extracted from natural sources such as vegetable oils, nuts, and seeds. The chemical synthesis of Vitamin E involves several steps, including the condensation of 2,4,6-trimethylphenol with isophthalic acid, followed by the reduction of the resulting intermediate to produce Vitamin E.
科学研究应用
Vitamin E has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-aging properties. Vitamin E has also been studied for its role in the prevention and treatment of various diseases such as cardiovascular disease, Alzheimer's disease, and diabetes.
属性
CAS 编号 |
18403-59-3 |
|---|---|
产品名称 |
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,2,4-trimethyl-7-(1,1,3,3-tetramethylbutyl)- |
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC 名称 |
2,2,4-trimethyl-7-(2,4,4-trimethylpentan-2-yl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C20H32O2/c1-13-11-20(7,8)22-17-10-15(16(21)9-14(13)17)19(5,6)12-18(2,3)4/h9-10,13,21H,11-12H2,1-8H3 |
InChI 键 |
WPFCIJSORUPKTC-UHFFFAOYSA-N |
SMILES |
CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |
规范 SMILES |
CC1CC(OC2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |
其他 CAS 编号 |
18403-59-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




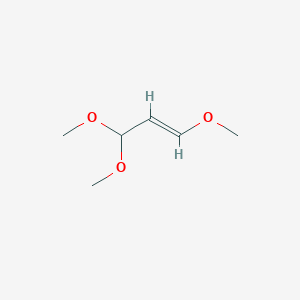

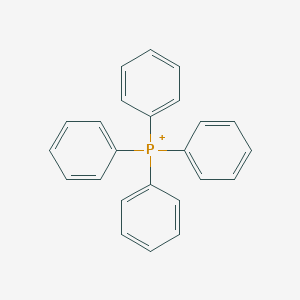
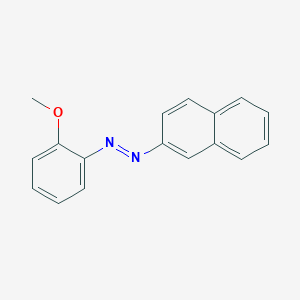
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)




